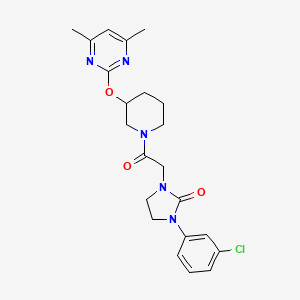
1-(3-Chlorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H26ClN5O3 and its molecular weight is 443.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Chlorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is C18H22ClN5O2, with a molecular weight of approximately 369.85 g/mol. Its structure features a chlorophenyl group, a piperidine moiety, and a pyrimidine derivative, which may contribute to its biological effects.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The imidazolidinone ring is known for its potential role in modulating enzyme activity and influencing cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that are crucial for cellular processes.
- Receptor Modulation : It has the potential to interact with neurotransmitter receptors, which could influence neurological activity.
Antimicrobial Activity
Several studies have indicated that compounds structurally related to imidazolidinones exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| Imidazolidinone Derivative | E. coli | Inhibition of growth |
| Imidazolidinone Derivative | Staphylococcus aureus | Moderate inhibition |
Anticancer Activity
Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in human cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of related imidazolidinones on various cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation and induce apoptosis.
- Animal Models : In vivo studies using murine models demonstrated that administration of similar compounds resulted in reduced tumor growth rates compared to control groups.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O3/c1-15-11-16(2)25-21(24-15)31-19-7-4-8-26(13-19)20(29)14-27-9-10-28(22(27)30)18-6-3-5-17(23)12-18/h3,5-6,11-12,19H,4,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKTEFOMDUQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














